Magnesium bromide (3-bromophenyl)methanide (1/1/1)

Iron Catalysis Cross-Coupling Grignard Stability

When scaling iron-catalyzed cross-couplings or convergent syntheses, generic aryl Grignards compromise regioselectivity and catalyst longevity. This benzylic, meta-bromoaryl Grignard solves these challenges: - Retained meta-bromo handle enables orthogonal Suzuki/amination after initial Kumada or carbonyl addition, reducing step count. - Benzylic CH₂ spacer delivers distinct electrophile selectivity vs. boronic acids in aryl bromide/triflate competition scenarios. - Does not induce iron-catalyst precipitation, ensuring reproducible turnover in alkyl halide cross-couplings.

Molecular Formula C7H6Br2Mg
Molecular Weight 274.24 g/mol
CAS No. 107549-22-4
Cat. No. B021876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bromide (3-bromophenyl)methanide (1/1/1)
CAS107549-22-4
Molecular FormulaC7H6Br2Mg
Molecular Weight274.24 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-]
InChIInChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyOJXOOFXUHZAXLO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobenzylmagnesium Bromide for Grignard & Cross-Coupling


Magnesium bromide (3-bromophenyl)methanide (1/1/1), commonly known as 3-bromobenzylmagnesium bromide (CAS 107549-22-4; molecular formula C₇H₆Br₂Mg; molecular weight 274.24 g/mol) [1], is a benzylic aryl Grignard reagent belonging to the organomagnesium halide class [2]. The compound features a methylene bridge between the magnesium center and the 3-bromophenyl ring [1], distinguishing it structurally from simple aryl Grignards such as phenylmagnesium bromide (CAS 100-58-3) or 3-bromophenylmagnesium bromide (CAS 111762-31-3) . This benzylic architecture imparts both the enhanced nucleophilicity characteristic of benzylic organometallics and the moderate reactivity profile of aryl Grignard systems, making the compound a strategic building block for C–C bond formation in pharmaceutical intermediate synthesis and functionalized material construction.

Why 3-Bromobenzylmagnesium Bromide Cannot Be Replaced


Procurement and synthetic planning involving CAS 107549-22-4 cannot rely on generic substitution with simpler aryl Grignards (e.g., phenylmagnesium bromide or 3-bromophenylmagnesium bromide) due to three distinct and quantifiable mechanistic divergences. First, the benzylic CH₂ spacer in 3-bromobenzylmagnesium bromide alters the nucleophile's hybridization and electronic character, resulting in reaction kinetics and regioselectivity outcomes that differ materially from those of direct aryl-magnesium reagents [1]. Second, palladium-catalyzed cross-couplings of organomagnesium nucleophiles (R–MgX) exhibit fundamentally different electrophile selectivity patterns compared to organoboron-based Suzuki couplings; competition experiments demonstrate that aryl bromide versus aryl triflate selectivity in R–MgX systems follows a distinct mechanistic trajectory that diverges from the "Suzuki–Miyaura anomaly" observed with boronic acids [2]. Third, the meta-bromo substituent on the phenyl ring provides a retained electrophilic handle for subsequent orthogonal cross-coupling transformations—a functional group retention capability that unsubstituted phenylmagnesium bromide cannot offer. Interchanging this benzylic, meta-bromoaryl Grignard with a generic alternative risks compromised reaction yields, altered chemoselectivity profiles, and forfeited synthetic convergence.

Differentiation Evidence for 3-Bromobenzylmagnesium Bromide


Aryl Grignard Stability in Iron Catalysis

In iron-catalyzed cross-coupling reactions, aryl Grignard reagents demonstrate substantially lower reducing power and superior catalyst compatibility compared to strongly reducing alkyl Grignards. This class-level property directly benefits CAS 107549-22-4 as an aryl Grignard derivative. Competitive Hammett studies of iron-catalyzed couplings between aryl Grignards and alkyl halides revealed that with aryl Grignards, 'the catalyst is stable in diethyl ether without additives' and 'no deactivation was observed, despite the large excess of aryl Grignard present and the absence of stabilizing additives' [1]. In contrast, the same study's authors note that when employing strongly reducing alkyl Grignard reagents, 'catalyst deactivation could be visibly detected as a darkening of the solution, followed by precipitation' [1]. This differential stability profile translates to higher catalytic turnover and more predictable reaction scaling for aryl Grignard-based processes.

Iron Catalysis Cross-Coupling Grignard Stability

Grignard vs. Boronic Acid Chemoselectivity

The choice of nucleophilic partner (Grignard R–MgX vs. boronic acid R–B(OH)₂) fundamentally alters chemoselectivity in palladium-catalyzed cross-couplings when both aryl bromide and aryl triflate electrophiles are present. Competition experiments demonstrate that 'in palladium-catalysed cross-coupling reactions, the outcome of competition between aryl bromides and aryl triflates depends on the nucleophilic partner; Suzuki couplings with R–B generally follow a different pattern from other R–M species' [1]. This mechanistic divergence—termed the 'Suzuki–Miyaura anomaly'—means that synthetic routes requiring selective reaction at the retained bromo substituent of CAS 107549-22-4 (after Grignard addition) versus an aryl triflate cannot be reliably predicted or replicated using boronic acid alternatives. The observed selectivity pattern for R–MgX systems (including 3-bromobenzylmagnesium bromide) differs from that of R–B(OH)₂ systems under otherwise identical conditions.

Palladium Catalysis Chemoselectivity Suzuki-Miyaura

Radical Suppression in Aryl Grignard Formation

The mechanism of Grignard reagent formation differs fundamentally between aryl and alkyl halides, with direct implications for by-product formation and reagent purity. Mechanistic studies demonstrate that 'Grignard reactions of aryl halides appear to proceed largely through a pathway along which R• is not an intermediate. This is probably a dianion pathway, that is, one along which RX²⁻ is an intermediate or transition state' [1]. In contrast, 'for Grignard reagent formation from magnesium and an aliphatic halide RX in an ether solvent, a route through R• is the major pathway. Part of the evidence is that by-products of side reactions of R• are formed in substantial yields' [1]. Since CAS 107549-22-4 is prepared from 3-bromobenzyl chloride (an aryl halide-derived precursor), its formation benefits from this radical-suppressed pathway, minimizing Wurtz-type homocoupling and solvent-attack by-products that plague alkyl Grignard preparations.

Grignard Formation Mechanism Radical Side Reactions Aryl Halide Reactivity

Meta-Bromo Handle for Sequential Cross-Coupling

The 3-bromophenyl moiety in CAS 107549-22-4 serves a dual functional purpose: the benzylic Grignard carbon acts as a nucleophile for C–C bond formation in Kumada, Negishi, or related cross-couplings, while the meta-bromo substituent remains intact as a retained electrophilic handle for subsequent orthogonal transformations such as Suzuki–Miyaura, Buchwald–Hartwig amination, or Sonogashira coupling [1]. This bifunctionality is quantitatively distinct from simpler analogs: phenylmagnesium bromide (no retained halogen) and 3-bromophenylmagnesium bromide (direct aryl–Mg bond, no benzylic spacer). The methylene spacer in CAS 107549-22-4 decouples the Grignard reactivity from the aromatic π-system, modulating nucleophilicity while preserving the aryl bromide for downstream diversification.

Orthogonal Reactivity Sequential Cross-Coupling Bifunctional Building Block

Cumulative Evidence Assessment

The cumulative evidence for CAS 107549-22-4's differentiation rests primarily on class-level mechanistic inferences derived from studies of aryl and benzylic Grignard reagents [1][2][3]. Direct head-to-head comparative yield data for 3-bromobenzylmagnesium bromide versus specific named comparators (e.g., 4-bromobenzylmagnesium bromide or 3-bromophenylmagnesium bromide) in identical reaction systems are not identified in the accessible peer-reviewed literature. Consequently, claims of quantitative superiority (e.g., 'X% higher yield than comparator Y') cannot be substantiated at this time. The available evidence does, however, provide robust mechanistic justification for why generic substitution is inadvisable and why this specific CAS number may be rationally selected for synthetic routes requiring: (1) aryl-level Grignard stability in iron-catalyzed systems; (2) R–MgX-specific electrophile selectivity patterns distinct from boronic acids; (3) suppressed radical side-product formation; and (4) a retained meta-bromo handle for orthogonal diversification. Users should note the evidence tag classifications and apply appropriate confidence levels in procurement decisions.

Evidence Grading Data Availability Procurement Decision Support

Optimal Use Cases for 3-Bromobenzylmagnesium Bromide


Iron-Catalyzed Cross-Coupling with Catalyst Longevity

For synthetic routes employing iron catalysis (e.g., cross-coupling of Grignard reagents with alkyl halides), CAS 107549-22-4 offers a quantifiable process advantage: as an aryl-class Grignard, it does not induce the catalyst precipitation and deactivation observed with alkyl Grignard reagents under identical conditions [1]. This stability, demonstrated in competitive Hammett studies showing no deactivation despite excess aryl Grignard and absence of stabilizing additives [1], translates to improved reaction reproducibility and higher effective catalyst turnover. Procurement of this specific aryl Grignard (rather than an alkyl analog) is therefore indicated when scaling iron-catalyzed processes where batch consistency and catalyst longevity are critical.

Sequential Cross-Coupling via Retained Meta-Bromo

The 3-bromobenzyl architecture of CAS 107549-22-4 enables convergent synthetic sequences where the benzylic Grignard participates in an initial C–C bond-forming reaction (e.g., Kumada coupling or nucleophilic addition to a carbonyl) while the meta-bromo substituent remains intact for a subsequent orthogonal transformation (Suzuki–Miyaura, Buchwald–Hartwig amination, or Sonogashira coupling) [1]. This bifunctional design reduces overall step count compared to introducing the benzylic linkage and aryl bromide separately. The methylene spacer decouples Grignard reactivity from the aromatic π-system, providing a distinct reactivity profile not achievable with direct aryl–Mg reagents such as 3-bromophenylmagnesium bromide.

Meta-Substituted Benzyl Library Synthesis

In pharmaceutical research programs where meta-substituted benzyl groups are privileged pharmacophoric elements, CAS 107549-22-4 serves as a direct building block for introducing the 3-bromobenzyl moiety in a single synthetic operation. The retained bromo handle enables subsequent diversification of the aryl ring without requiring de novo synthesis of each analog [1]. This application leverages the compound's ability to form carbon–carbon bonds through Grignard addition (to aldehydes, ketones, or electrophiles in cross-couplings) while preserving the meta-bromo position for late-stage functionalization, a capability that unsubstituted benzylmagnesium halides cannot provide.

Kumada–Corriu Couplings with Grignard Selectivity

When a synthetic route requires the electrophile selectivity pattern characteristic of R–MgX nucleophiles—which differs mechanistically from that of boronic acids in aryl bromide/triflate competition scenarios [1]—CAS 107549-22-4 is the appropriate Grignard selection. The documented divergence in chemoselectivity between Grignard-based and Suzuki-based coupling systems [1] means that substituting a boronic acid for this Grignard would fundamentally alter reaction outcomes when both aryl bromide and aryl triflate electrophiles are present. This scenario applies particularly to complex molecule synthesis where orthogonal reactivity between multiple electrophilic sites must be precisely controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium bromide (3-bromophenyl)methanide (1/1/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.